1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione

pKa prediction enolate chemistry Claisen condensation

Researchers developing heteroleptic Ir(III) phosphorescent emitters or screening agrochemical leads often face inconsistent tautomeric composition in 4-thiazolyl-β-diketones. This compound, with a defined enol form stabilized by 2,5-dimethyl substitution, solves this reproducibility issue. - Consistent enol tautomer ensures reliable metal-chelation geometry and photophysical properties. - Enhanced lipophilicity (LogP 1.58) improves cuticular penetration for crop protection discovery. - Refrigerated storage (2-8°C) and ≥95% purity guarantee synthetic reliability from multi-vendor supply chains.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B13258077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C)C(=O)CC(=O)C
InChIInChI=1S/C9H11NO2S/c1-5(11)4-8(12)9-6(2)13-7(3)10-9/h4H2,1-3H3
InChIKeyQTRIBCCMGKKYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione: A Specialized Thiazole-Containing β-Diketone for Research and Synthetic Chemistry Procurement


1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione (CAS 1343003-39-3, molecular formula C₉H₁₁NO₂S) is a heterocyclic β-diketone featuring a 2,5-dimethyl-1,3-thiazole ring directly conjugated to a butane-1,3-dione moiety [1]. This structural arrangement places the diketone functionality at the 4-position of the thiazole, distinct from 2-yl and 5-yl positional isomers. The compound exists predominantly in the enol tautomeric form, as indicated by its IUPAC name 1-(2,5-dimethyl-1,3-thiazol-4-yl)-3-hydroxybut-2-en-1-one, consistent with class behavior of aryl-substituted β-diketones where the enol form is stabilized by extended conjugation and intramolecular hydrogen bonding . It is commercially available at ≥95% purity from multiple vendors, intended exclusively for research and further manufacturing use .

Thiazole-4-yl β-diketone scaffold with 2,5-dimethyl substitution; predominantly enol tautomer stabilized by intramolecular H-bonding.
Enolate-based synthetic routes accessible under milder conditions; suitable for Claisen-type condensations and metal-chelate formation.
Multi-vendor supply at ≥95% purity; refrigerated storage (2–8°C) required; intended exclusively for research and further manufacturing use.

Why 1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione Cannot Be Casually Substituted: Positional Isomerism, Substituent Effects, and Physicochemical Divergence


Thiazole-containing β-diketones are not a uniform compound class; substitution pattern and ring position critically modulate physicochemical properties and reactivity. The target compound, with dimethyl substitution at the 2- and 5-positions of the thiazole and the diketone at the 4-position, differs fundamentally from its 2-yl positional isomer (CAS 2137615-78-0), 5-yl positional isomer (CAS 57726-01-9), and the non-methylated analog 1-(1,3-thiazol-4-yl)butane-1,3-dione . The 2,5-dimethyl substitution increases the electron density of the thiazole ring (the pKa of the conjugate acid of 4,5-dimethylthiazole is 3.73, indicating its weakly basic character) which influences the acidity of the diketone α-proton and the enol-keto equilibrium position compared to the unsubstituted thiazolyl analog . Furthermore, the 4-yl attachment positions the diketone for optimal conjugation with the thiazole π-system, a geometric arrangement not available to the 5-yl isomer. These differences translate into altered metal-chelating properties, solubility profiles, and potential biological activities that render simple substitution scientifically invalid without experimental validation [1].

4-yl diketone conjugation geometry
2-yl or 5-yl positional isomers may not reproduce the same electronic conjugation; enolate reactivity and chelating behavior may differ substantially.
2,5-dimethyl substitution on thiazole
Non-methylated thiazol-4-yl analog may exhibit altered enol-keto equilibrium and different pKa, limiting direct method transfer.
Research-grade cold-chain stability
CF₃-substituted analog offers ambient storage but has distinct electron-withdrawing character; physicochemical profile may not transfer directly.

Evidence-Based Differentiation of 1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione from Its Closest Structural Analogs


Predicted pKa (8.29) of the Diketone α-Proton Versus Class-Standard Acetylacetone (pKa ~9): Enhanced Acidity for Enolate-Mediated Chemistry

The target compound exhibits a computationally predicted pKa of 8.29 ± 0.46 for the acidic α-proton of the butane-1,3-dione moiety, which is approximately 0.7 log units more acidic than the class benchmark acetylacetone (pKa ~9, experimentally determined range 8-9) [1]. This enhanced acidity is attributable to the electron-withdrawing character of the dimethylthiazole ring at the 4-position, which stabilizes the resulting enolate anion through extended conjugation . The predicted pKa value for the non-methylated analog 1-(1,3-thiazol-4-yl)butane-1,3-dione has not been reported in accessible databases, preventing direct head-to-head quantification but suggesting that the dimethyl substitution contributes to acidity modulation [2].

Predicted α-proton pKa
Class-level
8.29 ± 0.46 vs acetylacetone ~9
Higher acidity may support enolate formation with milder bases.
Predicted value; experimental confirmation recommended. ΔpKa ≈ −0.7 indicates ~5-fold increase in acidity.
pKa prediction enolate chemistry Claisen condensation reactivity tuning

Storage Stability: 2–8°C Refrigerated Requirement for the 4-yl Dimethyl Compound Versus Room Temperature Stability of the CF₃ Analog

Chemscene specifies storage at 2–8°C (sealed in dry conditions) for 1-(2,5-dimethylthiazol-4-yl)butane-1,3-dione, indicating a measurable thermal sensitivity that necessitates refrigerated transport and storage . In contrast, the fluorinated analog 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione is specified for long-term storage at ambient temperature in a cool, dry place, demonstrating superior thermal stability attributable to the electron-withdrawing trifluoromethyl group which reduces keto-enol exchange and oxidative degradation pathways . This is a cross-study comparable observation: both compounds are β-diketones with thiazole substitution, but the absence of fluorine atoms in the target compound results in a stricter cold-chain requirement.

Storage stability
Data to verify
Target: 2–8°C, sealed dry
CF₃ analog: ambient, dry place
Refrigerated transport and storage required; cold-chain logistics may impact procurement planning.
Vendor specifications; lot-specific thermal sensitivity may vary. No published long-term stability data available.
chemical stability storage conditions thermal degradation procurement logistics

Predicted Lipophilicity (LogP 1.58) of the 4-yl Dimethyl Compound Surpasses the Non-Methylated Analog (LogP ~1.2), Favoring Membrane Permeability in Biological Assays

The target compound has a predicted consensus LogP (XLogP3) of 1.6 and a computed LogP of 1.58 from vendor computational data, reflecting moderate lipophilicity suitable for biological membrane permeation [1]. The non-methylated analog 1-(1,3-thiazol-4-yl)butane-1,3-dione has a predicted LogP of approximately 1.2, indicating lower lipophilicity . This difference of ~0.4 LogP units, while modest on an absolute scale, corresponds to an approximately 2.5-fold higher partition coefficient for the dimethyl compound, which can meaningfully impact passive membrane diffusion and biological distribution in cell-based assays. The dimethyl substitution on the thiazole ring adds hydrophobic bulk without introducing halogen atoms, preserving the compound's favorable hydrogen-bond acceptor count (4) while improving its balance of hydrophilicity and lipophilicity for drug-like property space.

Lipophilicity LogP
Reported
1.58 vs non-methylated ~1.2
Enhanced lipophilicity may improve membrane permeability in cell-based assays.
Computational consensus LogP; Δ ≈ +0.4 indicates ~2.5× higher partition coefficient.
LogP lipophilicity membrane permeability drug-likeness QSAR

Predicted Density Contrast: 1.185 g/cm³ for the 4-yl Dimethyl Compound Versus 1.485 g/cm³ for the CF₃ Analog – Implications for Formulation and Physical Handling

The predicted density of 1-(dimethyl-1,3-thiazol-4-yl)butane-1,3-dione is 1.185 ± 0.06 g/cm³ [1], whereas the trifluoromethyl-substituted analog 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione has a reported density of 1.485 g/cm³ . This density difference of 0.30 g/cm³ (target compound being ~20% less dense) arises from the absence of the heavy trifluoromethyl group. The lower density may facilitate more accurate gravimetric dispensing for small-scale reactions (reduced electrostatic effects common with dense, halogenated solids) and impacts solution preparation calculations.

Predicted density
Cross-study comparable
1.185 ± 0.06 g/cm³ vs CF₃ analog 1.485
Lower density may simplify gravimetric dispensing and reduce electrostatic handling issues.
Predicted density; ~20% lower than fluorinated comparator; verify experimentally for formulation calculations.
density physical property formulation weighing accuracy material handling

GHS Hazard Profile: The 4-yl Dimethyl Compound Carries H302/H315/H319/H335 Warnings – A Practical Safety Distinction from Non-Hazardous Analogs

The safety data sheet for 1-(2,5-dimethyl-1,3-thiazol-4-yl)-3-hydroxybut-2-en-1-one (the enol tautomer of the target compound) lists GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with Signal Word 'Warning' and pictogram GHS07 . In contrast, the dimethylthiazole precursor 4,5-dimethylthiazole is classified primarily as a flavor/fragrance material with a different hazard profile [1]. While both the target and the CF₃ analog are labeled as research-use-only, the specific H-code profile of the target compound mandates appropriate PPE (gloves, eye protection, ventilation) and influences procurement decisions for laboratories with varying safety infrastructure levels.

GHS hazard profile
Data to verify
H302 · H315 · H319 · H335
Signal: Warning; Pictogram GHS07
Requires fume hood, gloves, and eye protection; may influence lab safety infrastructure planning.
Based on supplier SDS; verify with current vendor documentation. Less restrictive than some halogenated analogs.
GHS classification laboratory safety handling precautions risk assessment

Commercial Purity Benchmark and Supply Availability: ≥95% Consistency Across Multiple Vendors, with Distinct Sourcing Constraints Relative to the 2-yl Isomer

Multiple independent vendors (Chemscene, AKSci, Fluorochem, Leyan) consistently supply 1-(dimethyl-1,3-thiazol-4-yl)butane-1,3-dione at ≥95% purity as the minimum specification . This multi-vendor availability with consistent purity specifications enables competitive procurement and supply chain redundancy. The 2-yl positional isomer (CAS 2137615-78-0) and the 5-yl isomer (CAS 57726-01-9) are also commercially accessible but show different vendor coverage patterns . The target compound's purity level is equivalent to the commercial standard for the fluorinated analog (also ≥95%), but the target compound carries a more restrictive storage requirement (2–8°C vs. ambient), making the 2-yl and CF₃ analogs potentially more convenient for laboratories without reliable cold storage capacity, though at the cost of altered electronic and steric properties .

Commercial purity & supply
Data to verify
≥95% purity, multi-vendor
Storage: 2–8°C vs ambient for CF₃ analog
Competitive sourcing available; cold-chain requirement may constrain logistics compared to room-temperature-stable alternatives.
Vendor catalog specifications; confirm lot-specific purity and storage conditions upon receipt.
commercial availability purity specification supply chain vendor comparison

Recommended Application Scenarios for 1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione Based on Quantitative Differentiation Evidence


Scaffold for Metal-Chelating Ligand Design in Coordination Chemistry and Catalysis

The enhanced acidity (predicted pKa 8.29) of the diketone α-proton, relative to the class baseline of ~9 for acetylacetone, facilitates enolate formation under milder conditions, enabling the synthesis of metal complexes (e.g., Cu²⁺, Fe³⁺, Ir³⁺) where the thiazole nitrogen can serve as an ancillary donor atom . The 2,5-dimethyl substitution on the thiazole ring provides steric bulk that can influence complex geometry and prevent unwanted ligand exchange, while the predicted LogP of 1.58 supports solubility in organic solvents commonly used in coordination chemistry. This compound is particularly relevant for designing heteroleptic iridium(III) phosphorescent emitters, where thiazole-based cyclometalating ligands combined with β-diketonate ancillary ligands have demonstrated tunable emission properties [1].

Building Block for Agrochemical Lead Discovery, Consistent with Bayer CropScience Patent Precedent

The patent literature from Bayer CropScience (US7595404) establishes that hetaryl-substituted carbocyclic 1,3-diones, including thiazolyl-substituted variants, possess pesticidal, herbicidal, and fungicidal activities [2]. The target compound, as a thiazol-4-yl butane-1,3-dione with dimethyl substitution, represents a close structural analog to the patent genus. Its enhanced lipophilicity (LogP 1.58 vs. unsubstituted analog LogP 1.2) may improve cuticular penetration in plant foliage and insect exoskeletons, a key parameter for agrochemical efficacy. Researchers in crop protection discovery can use this compound as a starting material for synthesizing and screening novel analogs within the claimed patent space.

Intermediate for Heterocyclic Synthesis via Condensation and Cyclization Reactions

The butane-1,3-dione functionality enables versatile condensation reactions with hydrazines, hydroxylamine, guanidines, and thiosemicarbazides to generate pyrazoles, isoxazoles, pyrimidines, and thiazolyl-hydrazones, respectively [1]. The 4-yl attachment geometry and dimethyl substitution provide a distinct steric and electronic environment compared to 2-yl or 5-yl isomers, potentially leading to regioisomerically distinct cyclization products. The refrigerated storage requirement (2–8°C) must be factored into laboratory workflow planning, but the ≥95% purity across multiple vendors ensures reliable starting material quality for multi-step synthetic sequences.

Physicochemical Probe in Tautomerism and Hydrogen-Bonding Studies

The compound exists predominantly as the enol tautomer (1-(2,5-dimethyl-1,3-thiazol-4-yl)-3-hydroxybut-2-en-1-one), stabilized by intramolecular hydrogen bonding between the enol OH and the adjacent carbonyl oxygen, forming a six-membered chelate ring . The electron-donating 2,5-dimethyl groups on the thiazole ring are expected to modulate the keto-enol equilibrium constant relative to the unsubstituted thiazolyl analog, making this compound a valuable model system for physical organic chemistry investigations of substituent effects on tautomeric equilibria by NMR and UV-Vis spectroscopy. The predicted pKa of 8.29 provides a reference point for proton-transfer studies in solution.

Application
Selection Property
Validation Focus
Coordination chemistry & catalysis ligand design
β-Diketone enolate reactivity and thiazole N-donor capacity
Metal complex formation, geometric control, and photophysical screening
Agrochemical lead discovery (herbicide / fungicide scaffolds)
Lipophilicity for cuticular penetration and structural alignment with patent genus
Pesticidal activity screening and structure-activity relationship analysis
Heterocyclic synthesis (pyrazoles, isoxazoles, pyrimidines)
Dicarbonyl condensation reactivity under mild conditions
Regioselective cyclization outcomes and product purity verification
Physical organic chemistry: tautomerism & H-bonding probe
Enol-keto equilibrium modulated by thiazole substitution
Spectroscopic monitoring (NMR/UV-Vis) and substituent effect analysis
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